2-methyl-N-(pyridin-4-yl)furan-3-carboxamide
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Overview
Description
2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is a heterocyclic compound that features a furan ring substituted with a methyl group and a pyridin-4-yl group
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets . The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects . The specific enzymes, proteins, and other biomolecules that 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide interacts with remain to be identified.
Cellular Effects
Some furan derivatives have been found to exhibit anticancer activities against various cell lines
Molecular Mechanism
Some furan derivatives have been found to exhibit high coumarin 7-hydroxylase activity and can act in the hydroxylation of certain anti-cancer drugs
Metabolic Pathways
Some furan derivatives have been found to exhibit high coumarin 7-hydroxylase activity , suggesting that they may be involved in the metabolism of coumarin and related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(pyridin-4-yl)furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Attachment of the pyridin-4-yl group: This step involves the coupling of the furan ring with a pyridin-4-yl derivative, often through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(pyridin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan ring and the pyridin-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while substitution reactions can introduce various functional groups onto the furan or pyridin-4-yl rings.
Scientific Research Applications
2-methyl-N-(pyridin-4-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(pyridin-3-yl)furan-3-carboxamide
- 2-methyl-N-(pyridin-2-yl)furan-3-carboxamide
- 2-ethyl-N-(pyridin-4-yl)furan-3-carboxamide
Uniqueness
2-methyl-N-(pyridin-4-yl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyridin-4-yl group makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-pyridin-4-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h2-7H,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBDLYFUZJNLDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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